6,7-Dichloroquinoxalin-2-ol synthesis from 4,5-dichloro-o-phenylenediamine
6,7-Dichloroquinoxalin-2-ol synthesis from 4,5-dichloro-o-phenylenediamine
An In-depth Technical Guide to the Synthesis of 6,7-Dichloroquinoxalin-2-ol from 4,5-dichloro-o-phenylenediamine
Introduction
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with diverse biological activities and functional properties. Among these, 6,7-dichloroquinoxalin-2-ol is a pivotal intermediate, providing a versatile scaffold for the development of novel pharmaceuticals and functional materials. Its synthesis via the condensation of 4,5-dichloro-o-phenylenediamine with a suitable C2 synthon is a fundamental and widely employed transformation.
This technical guide provides a comprehensive overview of the synthesis of 6,7-dichloroquinoxalin-2-ol from 4,5-dichloro-o-phenylenediamine and glyoxylic acid. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss methods for characterization and purification, and offer insights into potential troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for this important chemical transformation.
Reaction Mechanism: The Condensation Pathway
The synthesis of the quinoxalinone ring system is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent. In this specific synthesis, 4,5-dichloro-o-phenylenediamine reacts with glyoxylic acid, which serves as the two-carbon electrophilic component.
The reaction proceeds through a well-established pathway:
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Nucleophilic Attack and Imine Formation: The process begins with the nucleophilic attack of one of the amino groups of 4,5-dichloro-o-phenylenediamine on the aldehyde carbonyl of glyoxylic acid. This is followed by dehydration to form a Schiff base (imine) intermediate.
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Intramolecular Cyclization: The second amino group of the phenylenediamine moiety then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This step is often facilitated by acidic conditions which activate the carbonyl group.
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Dehydration/Aromatization: The resulting cyclic intermediate undergoes a final dehydration step to yield the stable, aromatic 6,7-dichloroquinoxalin-2-ol. The "ol" suffix indicates the presence of the hydroxyl group, which exists in tautomeric equilibrium with its keto form, 6,7-dichloroquinoxalin-2(1H)-one.
Caption: Reaction mechanism for the synthesis of 6,7-dichloroquinoxalin-2-ol.
Reagent and Product Data
A thorough understanding of the physicochemical properties and associated hazards of all materials is critical for both the successful execution of the synthesis and the safety of the practitioner.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Precautions[1][2][3][4][5][6][7] |
| 4,5-Dichloro-o-phenylenediamine | 4,5-Dichloro-1,2-benzenediamine | 5348-42-5 | C₆H₆Cl₂N₂ | 177.03 | 158-164[8][9] | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. Wear appropriate PPE. |
| Glyoxylic Acid Monohydrate | Oxoacetic acid hydrate | 563-96-2 | C₂H₄O₄ | 92.05 | ~50 | Causes severe skin burns and eye damage. Handle in a well-ventilated area. Avoid dust formation. |
| 6,7-Dichloroquinoxalin-2-ol | 6,7-Dichloroquinoxalin-2-ol | 164471-02-7 (related) | C₈H₄Cl₂N₂O | 215.04 | >300 (typical for quinoxalinones) | Assumed to be an irritant; handle with standard laboratory precautions, including gloves and eye protection. |
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of 6,7-dichloroquinoxalin-2-ol. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment:
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4,5-Dichloro-o-phenylenediamine
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Glyoxylic acid monohydrate
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4N Hydrochloric acid
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Ethanol
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Deionized water
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Round-bottom flask with reflux condenser
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Heating mantle with magnetic stirring
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Büchner funnel and vacuum flask
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask, suspend 4,5-dichloro-o-phenylenediamine (1.0 eq) in a mixture of 4N hydrochloric acid and ethanol.[10]
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Reagent Addition: To this suspension, add glyoxylic acid monohydrate (1.1 eq).
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Reflux: Heat the reaction mixture to reflux with vigorous stirring.[10] The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting diamine is consumed. A typical reaction time is 2-5 hours.
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Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.[10] For complete precipitation, the flask can be placed in an ice bath.
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Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[10] Wash the collected solid thoroughly with cold deionized water to remove any remaining acid and unreacted glyoxylic acid.
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Drying: Dry the product, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
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Purification (if necessary): The crude product can be further purified by recrystallization. Ethanol is often a suitable solvent for quinoxaline derivatives. Dissolve the crude solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and allow the solution to cool slowly to form crystals.
Caption: Experimental workflow for the synthesis of 6,7-dichloroquinoxalin-2-ol.
Product Characterization
Confirming the identity and purity of the synthesized 6,7-dichloroquinoxalin-2-ol is essential. A combination of spectroscopic and chromatographic methods should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[11] The ¹H NMR spectrum should show characteristic aromatic proton signals, and the absence of the broad amine signals from the starting material. The ¹³C NMR will confirm the number of unique carbon environments in the final quinoxalinone structure.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present.[11] Key absorbances to look for include the N-H stretch (if in the keto tautomer form), C=O stretch (amide/lactone), and C=N/C=C stretches characteristic of the heterocyclic ring.
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Mass Spectrometry (MS): MS will determine the molecular weight of the product, which should correspond to the calculated mass of C₈H₄Cl₂N₂O. The isotopic pattern from the two chlorine atoms will be a distinctive feature.
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Thin Layer Chromatography (TLC): TLC is an effective method for monitoring the reaction's progress and assessing the purity of the final product.[12] The product should appear as a single spot with a different Rf value than the starting materials.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase the reflux time and monitor by TLC until the starting material is fully consumed. Ensure the temperature is adequate for reflux. |
| Loss during workup. | Ensure complete precipitation by cooling in an ice bath before filtration. Minimize transfers. Optimize the recrystallization solvent to maximize recovery. | |
| Product is Colored (e.g., off-white, yellow) | Presence of colored impurities or side-products. | Recrystallize the product from a suitable solvent. The use of activated carbon during recrystallization can help remove colored impurities.[12] |
| Incomplete Solubility during Recrystallization | Incorrect solvent choice or presence of insoluble impurities. | Test different solvent systems. If impurities are suspected, perform a hot filtration to remove them before allowing the solution to cool. |
Conclusion
The synthesis of 6,7-dichloroquinoxalin-2-ol from 4,5-dichloro-o-phenylenediamine and glyoxylic acid is a robust and reliable method for producing this valuable chemical intermediate. The condensation reaction proceeds through a predictable mechanism, and the resulting product can be isolated and purified using standard laboratory techniques. By carefully controlling reaction conditions and employing appropriate analytical methods for characterization, researchers can consistently obtain high-purity material suitable for further application in drug discovery and materials science. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and validation of 6,7-dichloroquinoxalin-2-ol.
References
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Zhang, Y., et al. (2014). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Glyoxylic acid monohydrate. Available at: [Link]
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Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Available at: [Link]
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